methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate
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Overview
Description
Methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a tetrahydroisoquinoline sulfonyl moiety, a thiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Sulfonyl Intermediate: This step involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using sulfonyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Amidation Reaction: The sulfonylated tetrahydroisoquinoline is then coupled with the thiazole derivative through an amidation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to enzyme active sites, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activity but lacking the additional functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring but without the tetrahydroisoquinoline moiety.
Benzoate Esters: Simple esters of benzoic acid used in various applications.
Uniqueness
Methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroisoquinoline sulfonyl moiety, thiazole ring, and benzoate ester in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and research.
Properties
IUPAC Name |
methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-35-26(32)21-8-6-19(7-9-21)24-17-36-27(28-24)29-25(31)20-10-12-23(13-11-20)37(33,34)30-15-14-18-4-2-3-5-22(18)16-30/h2-13,17H,14-16H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBMGVNYYPHDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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